2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid
Description
2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid is a heterocyclic compound featuring an isonicotinic acid backbone (pyridine-4-carboxylic acid) substituted at the 2-position with a 5-fluoro-2-methoxyphenyl group. This structure combines a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, which is directly attached to the pyridine ring.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJUBYUNOTNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687578 | |
| Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255635-38-1 | |
| Record name | 2-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 2-Bromoisonicotinate
The pyridine core is functionalized at the 2-position through bromination. Ethyl isonicotinate undergoes directed bromination using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN) in carbon tetrachloride. This yields ethyl 2-bromoisonicotinate, a key intermediate for cross-coupling.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS, AIBN | CCl₄ | Reflux | 6 h | 75% |
Preparation of 5-Fluoro-2-methoxyphenylboronic Acid
The arylboronic acid partner is synthesized via Miyaura borylation. Starting from 2-methoxy-5-fluoroiodobenzene, treatment with bis(pinacolato)diboron in the presence of palladium acetate and potassium acetate in dimethyl sulfoxide (DMSO) affords the boronic acid.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd(OAc)₂, KOAc, B₂pin₂ | DMSO | 80°C | 12 h | 82% |
Coupling and Hydrolysis
Ethyl 2-bromoisonicotinate reacts with 5-fluoro-2-methoxyphenylboronic acid under Suzuki-Miyaura conditions. Palladium tetrakis(triphenylphosphine) catalyzes the coupling in a mixture of 1,4-dioxane and aqueous sodium carbonate. Subsequent hydrolysis of the ethyl ester with sodium hydroxide in ethanol yields the target carboxylic acid.
Reaction Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 100°C | 12 h | 85% |
| Ester Hydrolysis | NaOH | EtOH/H₂O | Reflux | 2 h | 90% |
Ullmann-Type Coupling Strategy
Direct Coupling of Halogenated Intermediates
An alternative route employs copper-mediated Ullmann coupling between 2-chloroisonicotinic acid and 5-fluoro-2-methoxyiodobenzene. While less atom-economical than Suzuki coupling, this method avoids boronic acid synthesis. Reaction conditions require copper iodide, 1,10-phenanthroline as a ligand, and cesium carbonate in dimethylformamide (DMF).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CuI, 1,10-phenanthroline | DMF | 120°C | 24 h | 65% |
Analytical Characterization
Post-synthesis, the compound is validated via spectroscopic methods:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 7.89 (dd, J = 8.5, 2.9 Hz, 1H, aryl-H), 7.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.12 (m, 2H, aryl-H), 3.89 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Suzuki-Miyaura | High yield, mild conditions | Requires boronic acid synthesis | 85% |
| Ullmann Coupling | Avoids boronic acids | Harsh conditions, lower yield | 65% |
Scale-Up Considerations
The Suzuki route is preferred for industrial applications due to scalability and reproducibility. Key challenges include optimizing catalyst loading (≤1 mol% Pd) and minimizing boronic acid homo-coupling byproducts through slow reagent addition .
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
5-Chloro-2-methoxyisonicotinic Acid
- Structure : Chlorine substituent at the 5-position of the pyridine ring; methoxy group at the 2-position ().
- Molecular Formula: C₇H₆ClNO₃.
- Key Differences :
- Substituent Type : Chlorine (Cl) vs. fluorine (F) in the target compound. Chlorine’s larger atomic radius and lower electronegativity may reduce binding affinity but increase lipophilicity.
- Position : Both substituents are at the 5-position on their respective rings, suggesting similar steric effects.
- Applications : Chlorinated analogs are often explored as intermediates in antimicrobial agents due to halogen-mediated interactions with biological targets .
5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid
- Structure : Fluorine at the 3-position and methoxy at the 4-position on the phenyl ring; additional methoxy group on the nicotinic acid ().
- Molecular Formula: C₁₄H₁₂FNO₄.
- Key Differences: Substituent Position: Fluorine on the phenyl ring (3-position) vs. 5-position in the target compound.
- Applications : Used in coupling reactions and as a pharmaceutical intermediate, highlighting the role of fluorine in enhancing metabolic stability .
2-(Trifluoromethoxy)isonicotinic Acid
- Structure : Trifluoromethoxy (-OCF₃) group at the 2-position of the pyridine ring ().
- Molecular Formula: C₇H₄F₃NO₃.
- Key Differences :
- Substituent Type : Trifluoromethoxy group vs. fluoromethoxyphenyl group in the target compound. The -OCF₃ group is highly electronegative and lipophilic, influencing receptor binding and bioavailability.
- Applications : Trifluoromethoxy derivatives are common in agrochemicals and CNS drugs due to their stability and resistance to enzymatic degradation .
2-(4-Methoxyphenyl)isonicotinic Acid
- Structure : Methoxyphenyl group at the 4-position of the phenyl ring; lacks fluorine ().
- Molecular Formula: C₁₃H₁₁NO₃ (inferred from CAS 935861-30-6).
- Position: Methoxy group at the phenyl 4-position vs. 2-position in the target compound.
- Applications: Non-fluorinated analogs are often used in materials science and as precursors for fluorescence probes .
5-Amino-2-fluoroisonicotinic Acid
- Structure: Amino (-NH₂) group at the 5-position and fluorine at the 2-position of the pyridine ring ().
- Molecular Formula : C₆H₅FN₂O₂ (inferred).
- Key Differences: Functional Groups: Amino group introduces basicity and hydrogen-bonding capacity, contrasting with the methoxyphenyl group in the target compound.
- Applications: Amino-substituted derivatives are pivotal in kinase inhibitors and antiviral agents .
Biological Activity
2-(5-Fluoro-2-methoxyphenyl)isonicotinic acid is an organic compound belonging to the isonicotinic acid derivatives, which are known for their diverse biological activities. This compound features a unique combination of a methoxy group and a fluorine atom attached to a phenyl ring, linked to an isonicotinic acid moiety. Its molecular formula is CHFNO, with a molecular weight of 247.22 g/mol. The structural characteristics suggest potential applications in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with isonicotinic acid hydrazide under controlled conditions, often using catalysts to enhance yield and purity. Continuous flow synthesis methods may also be utilized in industrial settings for efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria using the disc diffusion method. Notably, compounds structurally similar to this compound have shown varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated through studies on human cancer cell lines, particularly the MCF-7 breast cancer cell line. Initial findings suggest that it may inhibit cell proliferation, with IC50 values comparable to established anticancer agents. The mechanism appears to involve the modulation of specific enzymes or receptors involved in cancer pathways, similar to other isonicotinic acid derivatives .
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase II (hCA II), which plays a role in several physiological processes and disease mechanisms.
- Receptor Modulation : It could modulate receptor signaling pathways that are crucial in cancer progression and microbial resistance .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isonicotinic Acid | Lacks methoxy and fluorine groups | Simpler structure without additional functional groups |
| Nicotinic Acid | Carboxyl group in different position | Similar structure but different biological properties |
| 5-Fluoro-2-methoxynicotinic Acid | Contains methoxy but lacks isonicotinic moiety | Different pharmacological profile |
| 2-Methoxyphenylacetic Acid | Contains methoxyphenyl but lacks isonicotinic structure | Different applications in organic synthesis |
The combination of both methoxyphenyl and isonicotinic acid groups in this compound confers distinct chemical properties and potential biological activities not found in simpler analogs .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various derivatives, including this compound. It was found to exhibit potent activity against multiple bacterial strains, with specific IC50 values indicating its potential as a therapeutic agent against infections caused by resistant bacteria .
Investigation into Anticancer Properties
In another study focusing on the MCF-7 cell line, researchers assessed the compound's effect on cell viability. The results indicated that it effectively reduced cell proliferation rates, suggesting potential as an anticancer drug candidate. Further studies are needed to elucidate the exact pathways involved .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
